molecular formula C22H24N2O2 B11314553 N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B11314553
M. Wt: 348.4 g/mol
InChI Key: GOWCZKPIPFCRHJ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core, a furan ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 2-(furan-2-yl)-2-(piperidin-1-yl)ethylamine under basic conditions to yield the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide is unique due to the presence of the piperidine moiety, which can impart different pharmacokinetic and pharmacodynamic properties compared to its analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C22H24N2O2/c25-22(19-11-6-9-17-8-2-3-10-18(17)19)23-16-20(21-12-7-15-26-21)24-13-4-1-5-14-24/h2-3,6-12,15,20H,1,4-5,13-14,16H2,(H,23,25)

InChI Key

GOWCZKPIPFCRHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CO4

Origin of Product

United States

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